molecular formula C20H18O8 B096647 alpha-Rhodomycinone CAS No. 17514-43-1

alpha-Rhodomycinone

Numéro de catalogue B096647
Numéro CAS: 17514-43-1
Poids moléculaire: 386.4 g/mol
Clé InChI: XGUMQVUWZOLAQN-XFBPFBCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha-Rhodomycinone is a secondary metabolite that belongs to the anthracycline family of compounds. It is a potent antitumor agent that has been extensively studied for its therapeutic potential. Alpha-Rhodomycinone is a red pigment that is produced by the bacterium Streptomyces coelicolor A3(2).

Mécanisme D'action

Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Alpha-Rhodomycinone binds to the enzyme and prevents it from carrying out its normal function. This prevents cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects:
Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells. It inhibits the activity of topoisomerase II, leading to DNA damage and cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. Alpha-Rhodomycinone has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using alpha-Rhodomycinone in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using alpha-Rhodomycinone in lab experiments is its complex synthesis pathway. It is difficult and time-consuming to produce alpha-Rhodomycinone in large quantities, making it a challenging compound to work with.

Orientations Futures

There are several future directions for research on alpha-Rhodomycinone. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its mechanism of action in more detail, to better understand how it inhibits the activity of topoisomerase II. Additionally, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Conclusion:
Alpha-Rhodomycinone is a promising compound with potent antitumor activity. It works by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells and has a low toxicity profile. While its complex synthesis pathway presents a challenge, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.

Méthodes De Synthèse

Alpha-Rhodomycinone is synthesized through the biosynthesis pathway in the bacterium Streptomyces coelicolor A3(2). The biosynthesis pathway involves the conversion of precursor molecules to the final product through a series of enzymatic reactions. The synthesis of alpha-Rhodomycinone is a complex process that involves several enzymes and regulatory proteins.

Applications De Recherche Scientifique

Alpha-Rhodomycinone has been extensively studied for its therapeutic potential in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, alpha-Rhodomycinone prevents cancer cells from dividing and growing.

Propriétés

Numéro CAS

17514-43-1

Nom du produit

alpha-Rhodomycinone

Formule moléculaire

C20H18O8

Poids moléculaire

386.4 g/mol

Nom IUPAC

(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1

Clé InChI

XGUMQVUWZOLAQN-XFBPFBCZSA-N

SMILES isomérique

CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

SMILES canonique

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.